molecular formula C18H18FN5O2 B11222227 1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide

1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B11222227
M. Wt: 355.4 g/mol
InChI Key: UBLKPWCCRNKHQU-UHFFFAOYSA-N
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Description

1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound that features a combination of indazole, pyrrole, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, starting from commercially available precursors

    Formation of Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluoro Substituent: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Coupling Reactions: The pyrrole and pyrrolidine moieties are coupled to the indazole core using amide bond formation reactions, typically employing coupling agents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like mCPBA or KMnO₄, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like NaBH₄ or LiAlH₄, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: mCPBA, KMnO₄, H₂O₂

    Reduction: NaBH₄, LiAlH₄, H₂

    Substitution: Amines, thiols, alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be employed in studies investigating the biological activity of indazole derivatives, including their effects on cellular processes.

    Pharmacology: The compound may serve as a lead compound in the development of new pharmacological agents with potential therapeutic applications.

    Industrial Chemistry: It can be used in the synthesis of advanced materials or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluoro-1H-indazol-5-yl)-3-(2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)-1,3-dihydro-2H-imidazol-2-one hydrochloride
  • 1-(4-fluoro-3-nitrophenyl)-3-(1H-indazol-6-yl)urea

Uniqueness

1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H18FN5O2

Molecular Weight

355.4 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H18FN5O2/c1-23-7-3-4-12(23)9-20-18(26)11-8-15(25)24(10-11)17-16-13(19)5-2-6-14(16)21-22-17/h2-7,11H,8-10H2,1H3,(H,20,26)(H,21,22)

InChI Key

UBLKPWCCRNKHQU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

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